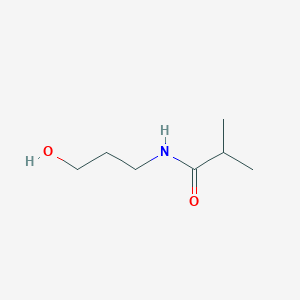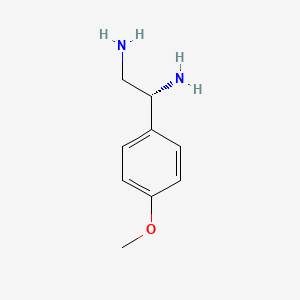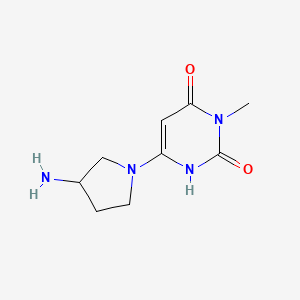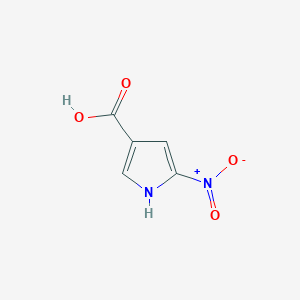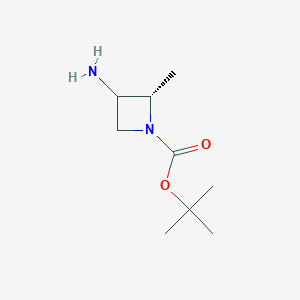![molecular formula C13H12N4 B13037410 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrazine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. One common method includes the N-propargylation of C-3 substituted pyrazoles, followed by cyclization with different amine derivatives using cesium carbonate (Cs2CO3) in methanol . Another approach involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyrazine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and studying structure-activity relationships.
Industry: The compound’s unique structure makes it a valuable scaffold for designing new drugs and bioactive molecules.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome . Additionally, it acts as an inhibitor of dipeptidyl peptidase-IV, which plays a role in glucose metabolism and immune regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrazine-4(5H)-one: This compound shares a similar pyrazole-pyrazine fused ring structure and exhibits antiproliferative effects on lung adenocarcinoma cell lines.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct biological activities and potential as a versatile scaffold for drug discovery.
Eigenschaften
Molekularformel |
C13H12N4 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
3,5-dimethyl-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C13H12N4/c1-9-8-14-13-12(15-9)10(2)16-17(13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI-Schlüssel |
PILNKEBKSYBDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=N1)C(=NN2C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)

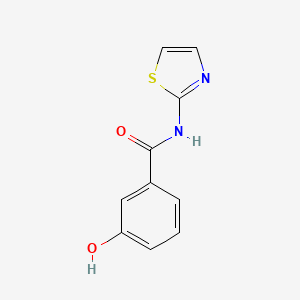
![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)
